N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide
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Overview
Description
N-(2-Chlorophenyl)-2-((4-chlorophenyl)diazenyl)-3-oxobutanamide is a synthetic organic compound characterized by the presence of chlorophenyl and diazenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-2-((4-chlorophenyl)diazenyl)-3-oxobutanamide typically involves the reaction of 2-chloroaniline with 4-chlorobenzene diazonium chloride, followed by coupling with an appropriate diketone. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-2-((4-chlorophenyl)diazenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-(2-Chlorophenyl)-2-((4-chlorophenyl)diazenyl)-3-oxobutanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-2-((4-chlorophenyl)diazenyl)-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the chlorophenyl groups can enhance the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)formamide
- Bis(4-chlorophenyl) sulfone
Uniqueness
N-(2-Chlorophenyl)-2-((4-chlorophenyl)diazenyl)-3-oxobutanamide is unique due to its specific combination of chlorophenyl and diazenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(4-chlorophenyl)diazenyl]-3-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10(22)15(21-20-12-8-6-11(17)7-9-12)16(23)19-14-5-3-2-4-13(14)18/h2-9,15H,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSCXCLKPQCUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560271 |
Source
|
Record name | N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111051-72-0 |
Source
|
Record name | N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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